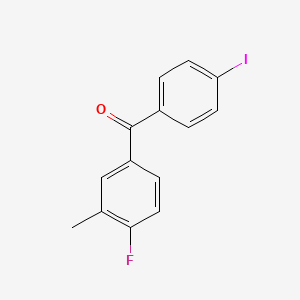

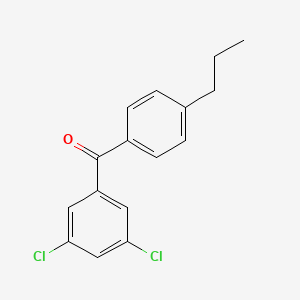

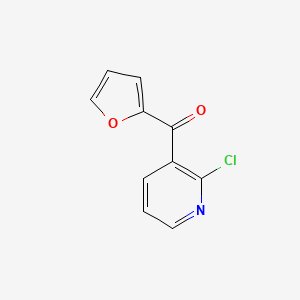

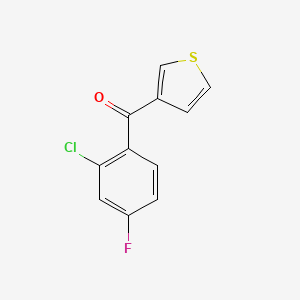

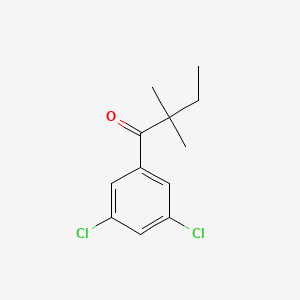

3',5'-Dichloro-2,2-dimethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3',5'-Dichloro-2,2-dimethylbutyrophenone, is not directly mentioned in the provided papers. However, the papers discuss various dichlorinated compounds and their synthesis, which can provide insights into the chemical behavior and properties of dichlorinated butyrophenones. For instance, the synthesis of 3-(dichloroacetyl)chromone involves dichloroacetyl chloride, which suggests the reactivity of dichlorinated carbonyl compounds with other organic molecules .

Synthesis Analysis

The synthesis of dichlorinated compounds is well-documented in the provided papers. Paper describes the synthesis of 3-(dichloroacetyl)chromone, which could be analogous to the synthesis of dichlorinated butyrophenones, as both involve dichloroacetyl intermediates. The reaction involves an electron-rich amino-heterocycle, which could be relevant for the synthesis of 3',5'-Dichloro-2,2-dimethylbutyrophenone by providing insights into the reactivity of dichlorinated intermediates .

Molecular Structure Analysis

The molecular structure of dichlorinated compounds is characterized using various spectroscopic methods. For example, paper discusses the NMR characterization of a dichlorinated piperidinone, which provides information on the conformation and electronic environment of the molecule. This information could be extrapolated to understand the molecular structure of 3',5'-Dichloro-2,2-dimethylbutyrophenone, particularly in terms of the influence of dichloro substituents on the chemical shifts and conformation .

Chemical Reactions Analysis

The reactivity of dichlorinated compounds is highlighted in the papers. Paper shows that the dichloroacetyl compound can react with amino-heterocycles to form fused pyridines, indicating that dichlorinated butyrophenones may also undergo similar reactions with nitrogen-containing compounds. Additionally, the hydrolysis of these compounds to form formylated derivatives suggests potential chemical transformations for 3',5'-Dichloro-2,2-dimethylbutyrophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorinated compounds can be inferred from the papers. For instance, paper mentions the synthesis of a dichlorinated piperidinone and its characterization, which includes its appearance as a pale yellow powder and its yield. The antioxidant efficacy of the molecule is also tested, which could be relevant for understanding the potential antioxidant properties of 3',5'-Dichloro-2,2-dimethylbutyrophenone . Additionally, paper discusses the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis, which can provide insights into the reactive sites and charge distribution in dichlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Application 1: Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

- Summary of Application : Spiropyrans, a class of photochromic substances, can be used for the determination of sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione . In this application, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro [indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), a derivative of 3’,5’-Dichloro-2,2-dimethylbutyrophenone, is used for analytes sensing .

- Methods of Application : DTIQ demonstrates a selective response toward glutathione in the presence of cysteine and methionine . This allows for the development of simple, rapid, and sensible methods of spectrophotometric and fluorimetric glutathione assay .

- Results or Outcomes : The developed methods were applied to quantification of glutathione in dietary supplements and human urine . DTIQ was found to bind Cu2+ with the formation of a complex, which can be destroyed by glutathione or cysteine .

Application 2: Drug Synthesis and Catalysis

- Summary of Application : 3’,5’-Dichloro-2,2-dimethylbutyrophenone offers opportunities for diverse applications, ranging from drug synthesis to catalysis.

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes : The specific results or outcomes are not detailed in the source.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKPIIDXSMIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642458 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dichloro-2,2-dimethylbutyrophenone | |

CAS RN |

898766-00-2 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.